Cas no 51-34-3 (Scopolamine)

Scopolamine is a tropane alkaloid with anticholinergic properties, primarily used for its antiemetic and antisialagogue effects. It acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting parasympathetic nervous system activity. Clinically, scopolamine is administered transdermally, intravenously, or orally to prevent motion sickness, postoperative nausea, and vomiting. Its ability to cross the blood-brain barrier allows for central nervous system effects, though peripheral actions dominate at therapeutic doses. The transdermal patch formulation offers prolonged delivery with reduced systemic side effects. Scopolamine’s efficacy in managing gastrointestinal spasms and secretory disorders further underscores its versatility. Proper dosing is critical due to potential adverse effects, including drowsiness and blurred vision.
Scopolamine structure
Scopolamine structure
Product Name:Scopolamine
CAS No:51-34-3
MF:C17H21NO4
MW:303.3529
CID:33519
PubChem ID:3000322
Update Time:2025-06-07

Scopolamine Chemical and Physical Properties

Names and Identifiers

    • Scopolamine
    • 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol (-)-alpha-(hydroxymethyl)benzeneacetate
    • Hyoscine
    • LCZ696
    • Scopine (-)-tropate
    • Scopine tropate
    • (-)-Hyoscine
    • Transderm-Scop
    • 6,7-Epoxytropine tropate
    • (-)-Scopolamine
    • Isopto Hyoscine
    • Hyosol
    • 6-beta,7-beta-Epoxy-3-alpha-tropanyl S-(-)-tropate
    • Atroquin
    • Atrochin
    • Oscine
    • Transderm scop
    • Epoxytropine tropate
    • alpha-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2.4))non-7-yl ester
    • Skopolamin
    • l-Scopolamine
    • DL48G20X8X
    • (1S,3S,5R,6R,7S)-6,7-epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoat
    • STECJAGHUSJQJN-MBBCWDQXSA-N
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.(02,4)]non-7-yl ester, [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-
    • Tropic acid, 9-methyl-3-oxa-9-azatricyclo(3.3.1.O(2,4))non-7-yl ester
    • 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]nonan-7-ol (-)-tropate
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, 6.beta.,7.beta.-epoxy-, (-)-tropate (ester)
    • Scopoderm-TTS
    • 3-Oxa-9-azatricyclo(3.3.1.O(2,4))nonan-7-ol, 9-methyl-, tropate
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl ester, [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-
    • 6-.beta.,7-.beta.-Epoxy-3-.alpha.-tropanyl S-(-)-tropate
    • [ "Hyoscine", " (-)-Scopolamine", "" ]
    • 9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl tropate
    • MLS001074339
    • SMR001223688
    • MLS001202315
    • Hydroscine hydrobromide
    • (1S,3S,5R,6R,7S)-6,7-epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • SMR000674614
    • MLSMR
    • MLS001360651
    • SMR000564993
    • Hyoscine hydrobromide
    • 9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride
    • STECJAGHUSJQJN-FWXGHANASA-N
    • hydrobromicum, Scopolaminum
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
    • SCOPOLAMINE [USP IMPURITY]
    • Tranaxine
    • EINECS 200-090-3
    • AB00429689-31
    • Scop
    • (-)-Scopolamin (Hyoscine)
    • BRD-K89923877-004-16-2
    • (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • Hyoscine bromide
    • Prestwick3_000877
    • BENZENEACETIC ACID, .ALPHA.(HYDROXYMETHYL)-,(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (.ALPHA.S)-
    • (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate
    • AC-968
    • Scopamin
    • EN300-1718536
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
    • SCOPOLAMINE [MI]
    • s9326
    • [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-.alpha.-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo-[3.3.1.0^2,4]non-7-yl ester
    • HY-N0296
    • Isoscopil
    • CHEMBL1906925
    • Tropane alkaloid
    • (-)-Hyoscine hydrobromide
    • Scopolamine hydrobromide
    • (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • 3-Oxa-9-azatricyclo(3.3.1.0(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
    • 6beta,7beta-Epoxy-1alpha,5alpha-tropan-3alpha-ol
    • l-Scopolamine-hydrobromide
    • Transcop
    • DB00747
    • S-(-)-Tropate
    • BRD-K89923877-003-02-4
    • CHEBI:16794
    • CCG-267504
    • Scopolaminium bromide
    • CS-6609
    • 3-Oxa-9-azatricyclo(3.3.1.O(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
    • AB00429689
    • NCGC00024357-04
    • Scopolammonium bromide
    • Scopolamine 100 microg/mL in Acetonitrile
    • Kwells
    • SCOPOLAMINE BROMIDE
    • BDBM50263508
    • SMP1_000270
    • 1ST10286
    • SCOPOLAMINE [HSDB]
    • l-Hyoscine hydrobromide
    • (+)-Hyoscine
    • BRD-K89923877-004-15-4
    • 6.beta.,7.beta.-Epoxy-1.alpha.H,5.alpha.H-tropan-3.alpha.-ol (-)-tropate (ester)
    • AB00429689-30
    • HYOSCINE [WHO-DD]
    • Q337188
    • HMS2090N13
    • Hysco
    • Scopolamine dried down 100 microg/mL
    • AB00429689_32
    • SEE
    • GTPL330
    • Tropic acid, 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(sup 2,4))non-7-yl ester
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^{2,4}]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • HSDB 4074
    • 51-34-3
    • BPBio1_001049
    • 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester)
    • CHEBI:93572
    • CHEMBL3084722
    • OW0
    • NCGC00024357-05
    • (methyl[?]yl) (2S)-3-hydroxy-2-phenyl-propanoate
    • Boro-Scopol
    • HMS3886L22
    • Hyoscyine hydrobromide
    • SCOPOLAMINE [VANDF]
    • AKOS025402477
    • Hyosceine
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2R)-3-hydroxy-2-phenylpropanoate
    • Scopolamine HCl
    • DA-67494
    • HYOSCINE [EP IMPURITY]
    • EC 200-090-3
    • (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
    • Scopoderm
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • HYOSCINE [EP MONOGRAPH]
    • Beldavrin
    • Tropic acid, ester with scopine
    • ATROPINE SULFATE IMPURITY F [EP IMPURITY]
    • Q27165268
    • SCOPOLAMINE [ORANGE BOOK]
    • 6beta,7beta-Epoxy-3alpha-tropanyl S-(-)-tropate
    • LSM-4015
    • SCHEMBL22393238
    • (-)-Scopolamine bromide
    • (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • BSPBio_000953
    • NSC61806
    • DTXSID6023573
    • Euscopol
    • Scopace
    • (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • SCHEMBL16226
    • levo-duboisine
    • CHEMBL569713
    • [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • UNII-DL48G20X8X
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (alphaS)-
    • HYOSCINE [MART.]
    • MDL: MFCD05662373
    • Inchi: 1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+/m1/s1
    • InChI Key: STECJAGHUSJQJN-USLFZFAMSA-N
    • SMILES: O1[C@]2([H])[C@@]3([H])C([H])([H])C([H])(C([H])([H])[C@@]([H])([C@]12[H])N3C([H])([H])[H])OC([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])O[H])=O

Computed Properties

  • Exact Mass: 303.14700
  • Monoisotopic Mass: 303.14705815 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 62.3
  • Molecular Weight: 303.35

Experimental Properties

  • Color/Form: Oil
  • Density: 1.31
  • Melting Point: 59oC
  • Boiling Point: 460.3°C at 760 mmHg
  • Flash Point: 232.2°C
  • Refractive Index: 1.5022 (estimate)
  • Solubility: 0.32 M
  • PSA: 62.30000
  • LogP: 0.85600
  • pka: 7.55-7.81(at 25℃)
  • Specific Rotation: D20 -28° (c = 2.7)
  • Vapor Pressure: 7.18X10-9 mm Hg at 25 °C (est)

Scopolamine Security Information

  • Signal Word:Danger
  • Hazard Statement: H300 H310 H330
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 1544PSN2 6.1 / PGII
  • Hazard Category Code: 26/27/28
  • Safety Instruction: S25; S45
  • Hazardous Material Identification: T+
  • Storage Condition:Low temperature, ventilation and drying in warehouse
  • Risk Phrases:R26/27/28

Scopolamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP0748-20mg
Hyoscine
51-34-3 98%
20mg
$25 2021-12-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3S0478-5 mg
Scopolamine
51-34-3 99.00%
5mg
¥296.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S49940-20mg
Scopolamine
51-34-3
20mg
¥998.0 2021-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46334-100mg
Scopolamine (Hyoscine)
51-34-3 98%
100mg
¥445.00 2023-09-08
ChemFaces
CFN98200-20mg
Scopolamine
51-34-3 >=98%
20mg
$108 2021-07-22
S e l l e c k ZHONG GUO
S9326-5mg
Scopolamine
51-34-3 99.79%
5mg
¥794.51 2023-09-15
S e l l e c k ZHONG GUO
S9326-25mg
Scopolamine
51-34-3 99.79%
25mg
¥2375.19 2023-09-15
TRC
S200005-100mg
Scopolamine
51-34-3
100mg
$ 121.00 2023-09-06
TRC
S200005-500mg
Scopolamine
51-34-3
500mg
$ 509.00 2023-09-06
TRC
S200005-1g
Scopolamine
51-34-3
1g
$ 634.00 2023-09-06

Scopolamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:51-34-3)Scopolamine
Order Number:LE10466
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:51-34-3)Scopolamine
LE10466
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email